![molecular formula C9H11NO B14696791 2-[2-(Ethenyloxy)ethyl]pyridine CAS No. 28665-95-4](/img/structure/B14696791.png)
2-[2-(Ethenyloxy)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Ethenyloxy)ethyl]pyridine is an organic compound with the molecular formula C9H11NO It consists of a pyridine ring substituted with a 2-(ethenyloxy)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethenyloxy)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl vinyl ether with pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of a flow reactor with a packed column containing a suitable catalyst can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Ethenyloxy)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[2-(Ethenyloxy)ethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Ethenyloxy)ethyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylpyridine: A pyridine derivative with an ethyl group at the 2-position.
2-Methylpyridine: A pyridine derivative with a methyl group at the 2-position.
2-(2-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group at the 2-position.
Uniqueness
2-[2-(Ethenyloxy)ethyl]pyridine is unique due to the presence of the ethenyloxyethyl group, which imparts distinct chemical and physical properties. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
28665-95-4 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(2-ethenoxyethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-11-8-6-9-5-3-4-7-10-9/h2-5,7H,1,6,8H2 |
Clave InChI |
JWBHVACPVGZUEL-UHFFFAOYSA-N |
SMILES canónico |
C=COCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


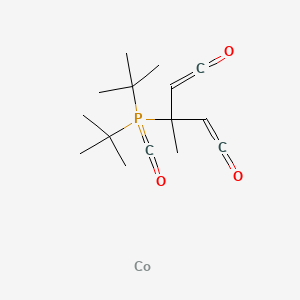
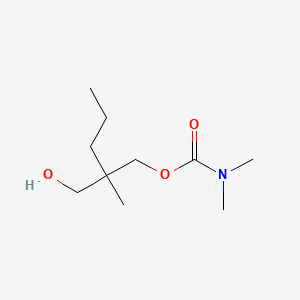
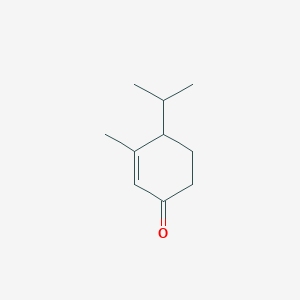
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
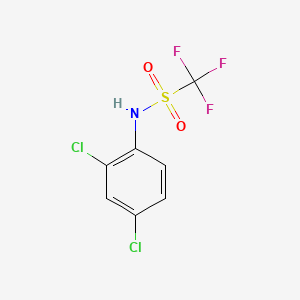
![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)

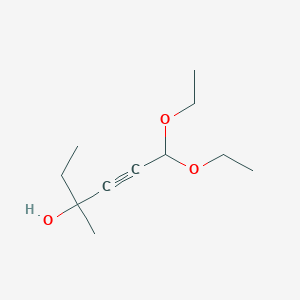
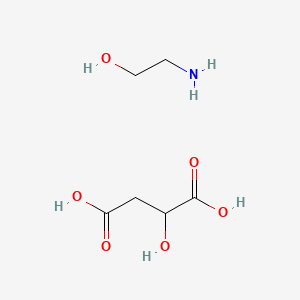

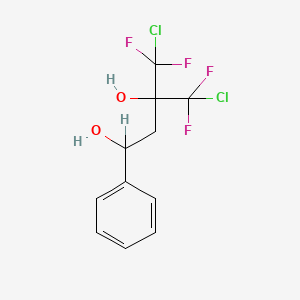
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
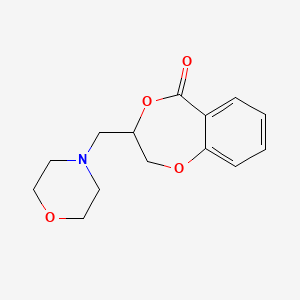
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
